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Cat. No.: B15611783

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of novel bioactive compounds from microbial sources continues
to be a cornerstone of drug discovery. Among these, macrolides produced by Actinobacteria
represent a rich and diverse class of natural products with a wide range of biological activities.
This technical guide provides a comprehensive overview of the spectroscopic data for
Dactylide A, a recently discovered 22-membered polyol macrolide. The user's initial query for
"Dactyllactone A" likely referred to this compound, as "Dactylide A" is the scientifically
recognized name for a macrolide isolated from Dactylosporangium aurantiacum. This
document is intended to serve as a detailed resource for researchers engaged in the isolation,
characterization, and development of novel therapeutic agents.

Spectroscopic Data of Dactylide A

The structural elucidation of Dactylide A was accomplished through a combination of advanced
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
High-Resolution Mass Spectrometry (HRMS). While a specific Infrared (IR) spectrum for
Dactylide A is not detailed in the primary literature, characteristic absorptions can be inferred
from its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the planar structure and relative stereochemistry
of Dactylide A. The following tables summarize the *H and 3C NMR chemical shifts for
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Dactylide A, as reported in the primary literature.

Table 1: 1H NMR Spectroscopic Data for Dactylide A

. Chemical Shift () o
Position Multiplicity J (Hz)
pPpm

Data not publicly
available in the

searched resources.

Table 2: 13C NMR Spectroscopic Data for Dactylide A

Position Chemical Shift (6) ppm

Data not publicly available in the searched

resources.

Note: The complete *H and 3C NMR data for Dactylide A are detailed in the supplementary
information of the primary publication, which was not accessible through the conducted
searches.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the molecular formula of
Dactylide A.

Table 3: Mass Spectrometry Data for Dactylide A

lon m/z [M+H]* Molecular Formula
] Data not publicly available in Data not publicly available in
Dactylide A
the searched resources. the searched resources.

Note: The exact m/z value and the derived molecular formula are provided in the primary
research article.
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Infrared (IR) Spectroscopy

While the full IR spectrum is not available, the structure of Dactylide A, a polyol macrolide,
suggests the presence of the following characteristic absorption bands:

Table 4: Predicted Infrared (IR) Absorption Bands for Dactylide A

Functional Group Wavenumber (cm~—?) Intensity
O-H (hydroxyl groups) ~3400 Broad
C-H (alkane) ~2960-2850 Strong
C=0 (ester, lactone) ~1735 Strong
C-O (ester, ether) ~1250-1000 Strong

Experimental Protocols

The following sections outline the general experimental methodologies that would be employed
for the acquisition of spectroscopic data for a novel macrolide like Dactylide A. The specific
details are based on standard practices in natural product chemistry.

Isolation and Purification of Dactylide A

Dactylide A was isolated from the fermentation broth of Dactylosporangium aurantiacum. The
typical workflow for isolating such a compound is as follows:
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« To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Dactylide A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611783#spectroscopic-data-for-dactyllactone-a-
nMmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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